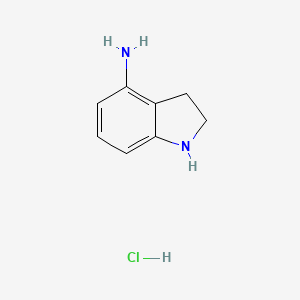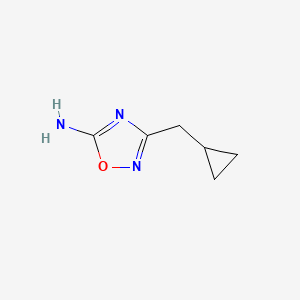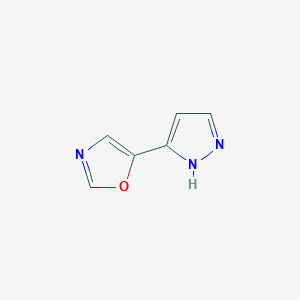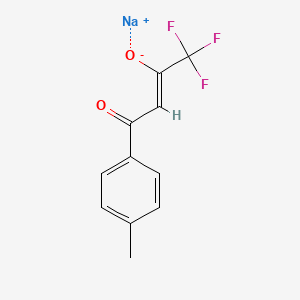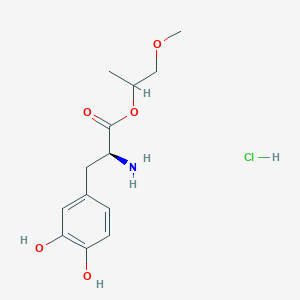
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a methoxy group, an amino group, and a dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the methoxypropan-2-yl group: This can be achieved through the reaction of propylene oxide with methanol under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of a protecting group to prevent unwanted reactions. The amino group can be introduced through reductive amination or other suitable methods.
Attachment of the dihydroxyphenyl group: This step may involve the use of a coupling reagent such as EDCI or DCC to facilitate the formation of an ester bond between the amino acid and the dihydroxyphenyl group.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, while reduction of the amino group can yield secondary or tertiary amines.
Applications De Recherche Scientifique
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate sulfate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate phosphate
Uniqueness
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups and its ability to form a hydrochloride salt. This combination of features can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H20ClNO5 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO5.ClH/c1-8(7-18-2)19-13(17)10(14)5-9-3-4-11(15)12(16)6-9;/h3-4,6,8,10,15-16H,5,7,14H2,1-2H3;1H/t8?,10-;/m0./s1 |
Clé InChI |
IZGNLEOEHHTQET-LQRGNCEWSA-N |
SMILES isomérique |
CC(COC)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl |
SMILES canonique |
CC(COC)OC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



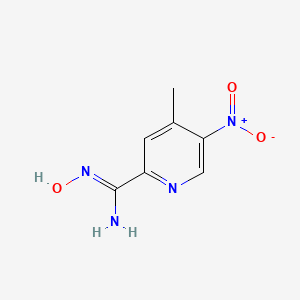

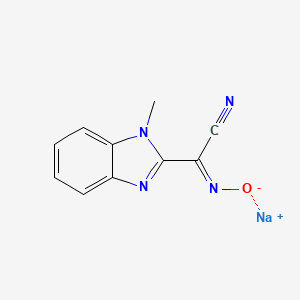
![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)
